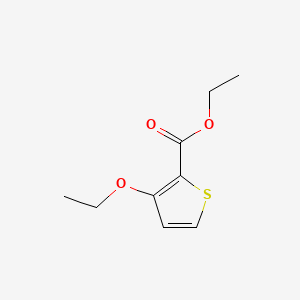
2-Thiophenecarboxylic acid,3-ethoxy-,ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophenecarboxylic acid,3-ethoxy-,ethyl ester is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethoxythiophene-2-carboxylate typically involves the esterification of thiophene-2-carboxylic acid. One common method is the reaction of thiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield ethyl thiophene-2-carboxylate, which is then ethoxylated to form ethyl 3-ethoxythiophene-2-carboxylate .
Industrial Production Methods
Industrial production of ethyl 3-ethoxythiophene-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Thiophenecarboxylic acid,3-ethoxy-,ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield thiophene-2-carboxylic acid or its derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted thiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-Thiophenecarboxylic acid,3-ethoxy-,ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism of action of ethyl 3-ethoxythiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with sulfur-containing enzymes and proteins .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-aminothiophene-3-carboxylate
- Methyl 3-ethoxythiophene-2-carboxylate
- Thiophene-2-carboxylic acid derivatives
Uniqueness
2-Thiophenecarboxylic acid,3-ethoxy-,ethyl ester is unique due to its specific ethoxy and carboxylate functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Propiedades
Número CAS |
181063-54-7 |
|---|---|
Fórmula molecular |
C9H12O3S |
Peso molecular |
200.252 |
Nombre IUPAC |
ethyl 3-ethoxythiophene-2-carboxylate |
InChI |
InChI=1S/C9H12O3S/c1-3-11-7-5-6-13-8(7)9(10)12-4-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
IVRSHMKAWVAAGT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(SC=C1)C(=O)OCC |
Sinónimos |
2-Thiophenecarboxylicacid,3-ethoxy-,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















